molecular formula C19H26N2O3 B12092034 Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B12092034
M. Wt: 330.4 g/mol
InChI Key: URODEIHINLOYQP-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. The molecular formula is C₁₃H₂₂N₂O₃, with a molecular weight of 254.33 g/mol . Its structure includes a tert-butyl carbamate group, a ketone at position 3, and a phenyl substituent at position 7. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of small-molecule modulators and inhibitors, such as RAS(ON) inhibitors . Its commercial availability (e.g., 95–98% purity from suppliers like Combi-Blocks and BLD Pharm Ltd.) underscores its importance in high-throughput drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-11-9-19(10-12-21)13-20-16(22)15(19)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22)

InChI Key

URODEIHINLOYQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Spirocyclic Framework Construction

The synthesis of tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate begins with the construction of the diazaspiro[4.5]decane core. A widely employed strategy involves cyclocondensation reactions between bifunctional amines and ketones. For example, reacting a γ-keto ester with a protected diamine under acidic or basic conditions facilitates spiroannulation. In one protocol, tert-butyl carbamate-protected 1,5-diaminopentane undergoes cyclization with ethyl levulinate (γ-keto ester) in the presence of p-toluenesulfonic acid (PTSA) to yield the spirocyclic lactam intermediate .

Key Reaction Parameters :

  • Solvent : Toluene or dichloromethane for optimal solubility and azeotropic water removal.

  • Temperature : Reflux conditions (110–120°C) to drive cyclization.

  • Catalyst : 10 mol% PTSA enhances reaction rate and selectivity.

This method typically achieves yields of 65–75%, with purity >90% after recrystallization from ethanol.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced at the secondary amine of the diazaspiro core to prevent unwanted side reactions during subsequent steps. Treatment with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under mild basic conditions (e.g., triethylamine) achieves quantitative protection .

Critical Considerations :

  • Stoichiometry : 1.2 equiv Boc anhydride ensures complete protection.

  • Temperature : Room temperature (20–25°C) minimizes carbamate decomposition.

  • Workup : Aqueous sodium bicarbonate wash removes excess reagent.

Oxidation to the 3-Oxo Functionality

The ketone at position 3 is installed via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane (DMP) are commonly employed. DMP is preferred for its selectivity and milder conditions, converting the alcohol to the ketone in >85% yield .

Reaction Conditions :

  • Solvent : Dichloromethane or ethyl acetate.

  • Stoichiometry : 1.5 equiv DMP.

  • Time : 2–4 hours at 0°C to room temperature.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods for synthesizing this compound:

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation + Suzuki5892High regioselectivityMulti-step, Pd removal required
One-Pot Spiroannulation4588Reduced purification stepsLower yield due to side reactions
Enzymatic Oxidation6295Eco-friendly, mild conditionsLimited substrate scope

Method 1 (Cyclocondensation + Suzuki) remains the most reliable for large-scale synthesis, whereas Method 3 (Enzymatic Oxidation) shows promise for sustainable chemistry but requires further optimization .

Industrial-Scale Production Considerations

Scalability challenges include minimizing metal catalyst residues and ensuring consistent spirocyclic ring formation. Continuous flow reactors improve heat transfer and reaction homogeneity, achieving 85% conversion in half the time of batch processes. Purification via simulated moving bed (SMB) chromatography enhances throughput, reducing solvent use by 40% compared to traditional column chromatography .

Chemical Reactions Analysis

Reactivity:: Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate likely undergoes various reactions, including oxidation, reduction, and substitution. Specific reagents and conditions would depend on the desired transformation.

Major Products:: The major products formed from these reactions could include derivatives with modified functional groups or stereochemistry. Detailed studies are necessary to elucidate these products.

Scientific Research Applications

Chemistry::
  • Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate may serve as a building block for novel spirocyclic compounds.
  • Its reactivity could find applications in organic synthesis and medicinal chemistry.
Biology and Medicine::
  • Investigating its biological activity could reveal potential drug candidates.
  • Studies on its interactions with enzymes or receptors are crucial.
Industry::
  • Its unique structure might have applications in materials science or catalysis.

Mechanism of Action

Understanding how this compound exerts its effects requires further research. Molecular targets and pathways involved remain to be explored.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Significance
Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (Target) C₁₃H₂₂N₂O₃ 254.33 3-oxo, 4-phenyl Intermediate for RAS inhibitors and kinase modulators .
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₉H₂₅FN₂O₃ 348.41 4-(4-fluorophenyl) Enhanced electronic properties for targeted bioactivity; potential use in fluorinated drug candidates .
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride C₁₃H₂₄ClN₂O₂ 290.79 No 3-oxo or 4-phenyl; hydrochloride salt Simpler scaffold for probing spirocyclic amine interactions .
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₀N₂O₄ 268.31 1,3-dioxo groups Increased polarity; potential for chelation or metabolic stability .
Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate C₁₄H₂₆N₂O₂ 254.37 3-methyl instead of 3-oxo Steric hindrance effects; modified lipophilicity for CNS-targeting compounds .
Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate C₁₈H₂₃N₃O₃ 329.40 Additional nitrogen (triaza), oxo group at position 4 Enhanced binding diversity in heterocyclic drug discovery .

Key Structural and Functional Differences

Substituent Effects: The 4-fluorophenyl analog (CAS: 1375303-54-0) introduces electron-withdrawing fluorine, likely improving metabolic stability and target affinity compared to the parent phenyl group .

Synthetic Utility :

  • The target compound is frequently employed in microwave-assisted reactions (e.g., with 3,5-diiodopyridine or brominated pyridines) due to its reactivity under high-temperature conditions .
  • Analogs like the 1,3-dioxo derivative require multi-step syntheses involving tert-butyl hydroperoxide and chloroformates, indicating higher complexity .

The hydrochloride salt (CAS: 336191-17-4) offers improved solubility in aqueous systems, advantageous for in vitro assays .

Research Findings

  • Biological Activity : The target compound’s 3-oxo group is critical for hydrogen bonding with kinase active sites, as demonstrated in the development of Elironrasib (RMC-6291), a RAS(ON) inhibitor .
  • Thermodynamic Stability : Fluorinated analogs exhibit higher melting points and crystallinity, as evidenced by X-ray diffraction studies using SHELX software .

Biological Activity

Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 1356108-83-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N2O3
  • Molecular Weight : 330.4 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds in the diazaspiro family have been shown to induce apoptosis in various cancer cell lines. For instance, studies on related compounds demonstrated significant cytotoxic effects against prostate cancer cells (PC3 and DU145), with IC50 values indicating effective dose-dependent responses .
  • Antimicrobial Activity : The presence of the phenyl group may enhance the antimicrobial properties of the compound. Similar derivatives have shown promising antibacterial and antifungal activities, suggesting that this compound could exhibit comparable effects .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Type Cell Line/Organism IC50/Minimum Inhibitory Concentration (MIC) Reference
AnticancerPC3 (Prostate Cancer)26.43 μg/mL (72h)
AnticancerDU145 (Prostate Cancer)41.85 μg/mL (72h)
AntimicrobialE. coliMIC = 16 μg/mL
AntimicrobialS. aureusMIC = 8 μg/mL

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effects of various diazaspiro compounds on prostate cancer cell lines. The results indicated that tert-butyl derivatives significantly reduced cell viability in a time-dependent manner, with the PC3 cells being more sensitive compared to DU145 cells .
  • Antimicrobial Activity :
    In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing potent activity against strains like E. coli and S. aureus. This suggests potential for development as an antimicrobial agent .

Q & A

Basic: What are the defining structural features of this compound, and how do they influence its reactivity?

The compound features a spirocyclic core (2,8-diazaspiro[4.5]decane) with a 3-oxo group , a phenyl substituent at position 4, and a tert-butyl carboxylate protecting group at position 7. The spirocyclic framework imposes conformational rigidity, which can enhance stereochemical control during synthesis and influence binding interactions in biological systems. The tert-butyl group improves solubility in organic solvents and stabilizes the carboxylate moiety against hydrolysis during reactions .

Basic: What synthetic strategies are employed to construct the spirocyclic core?

Synthesis typically involves multi-step cyclization and functional group manipulation :

  • Step 1 : Formation of the diazaspiro[4.5]decane core via Mannich-type reactions or ring-closing metathesis .
  • Step 2 : Introduction of the 3-oxo group via oxidation (e.g., using KMnO₄ or RuO₄).
  • Step 3 : Protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using Boc anhydride under basic conditions .
    Key challenges include controlling regioselectivity during cyclization and minimizing racemization.

Advanced: How can crystallographic data be refined to resolve ambiguities in the compound’s stereochemistry?

The SHELX suite (e.g., SHELXL ) is widely used for refining crystallographic data. Key steps:

  • Data collection : High-resolution X-ray diffraction (XRD) to ensure completeness (>95%) and redundancy.
  • Structure solution : Use dual-space methods (e.g., charge flipping in SHELXD) for phase determination.
  • Refinement : Apply restraints for thermal parameters and hydrogen bonding networks. Discrepancies in electron density maps may indicate disordered solvent molecules or incorrect symmetry assignments, requiring iterative refinement .

Advanced: How can conflicting NMR and mass spectrometry data be reconciled during characterization?

  • NMR analysis : Compare experimental 1^1H/13^13C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate the proposed structure.
  • Mass spectrometry : High-resolution ESI-MS can resolve ambiguities in molecular ion fragmentation patterns. For example, a mismatch between observed and theoretical isotopic peaks may indicate impurities or incorrect elemental composition .
  • Cross-validation : Use X-ray crystallography (if crystals are available) as a definitive structural confirmation method .

Advanced: What methodologies optimize yield in large-scale synthesis while maintaining enantiopurity?

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to enhance enantiomeric excess (ee).
  • Process optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, solvent polarity, stoichiometry). For example, polar aprotic solvents (e.g., DMF) improve Boc-group stability at elevated temperatures .
  • Purification : Chromatography with chiral stationary phases (e.g., cellulose-based columns) ensures enantiopurity ≥98% .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • FT-IR : Confirm carbonyl stretches (3-oxo group at ~1700 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹).
  • Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Derivatization : Synthesize analogs with modifications at the phenyl (e.g., electron-withdrawing substituents) or spirocyclic core (e.g., replacing oxygen with sulfur).
  • Biological assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity. For example, related spirocyclic compounds inhibit DDR1 kinase in fibrosis models .
  • Computational modeling : Docking studies (AutoDock Vina) to predict binding modes and guide rational design .

Advanced: What are best practices for handling and storing this compound to ensure stability?

  • Storage : Under inert atmosphere (argon) at 2–8°C to prevent Boc-group hydrolysis.
  • Lyophilization : For long-term storage, lyophilize as a solid and desiccate (≤5% humidity).
  • Stability monitoring : Periodic HPLC and NMR analysis to detect degradation (e.g., tert-butyl cleavage or oxidation) .

Basic: How does the compound’s logP value influence its applicability in biological studies?

The calculated XlogP = 2.5 ( ) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. For in vitro assays, dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity. For in vivo studies, formulate with cyclodextrins or PEGylation to enhance bioavailability .

Advanced: What computational tools can predict spectroscopic properties for structural validation?

  • NMR prediction : ACD/Labs or MestReNova with the MNova NMR DB.
  • Mass spec simulation : MS-FINDER or MetFrag for fragmentation pattern matching.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate IR and NMR spectra .

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